molecular formula C12H16N2O3 B2906254 N,N-dimethyl-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide CAS No. 2034388-11-7

N,N-dimethyl-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide

Cat. No.: B2906254
CAS No.: 2034388-11-7
M. Wt: 236.271
InChI Key: QIHFBBCPGZTAIS-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide is a chemical compound with a complex structure that includes a tetrahydrofuran ring and an isonicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide typically involves the reaction of isonicotinic acid with tetrahydrofuran derivatives under specific conditions. The process may include steps such as esterification, amidation, and cyclization to form the final product. Detailed reaction conditions, including temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N,N-dimethyl-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound may be used in studies related to enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-2-((tetrahydrofuran-3-yl)oxy)nicotinamide
  • N,N-dimethyl-2-((tetrahydrofuran-3-yl)oxy)pyridinecarboxamide

Uniqueness

N,N-dimethyl-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide is unique due to its specific structural features, such as the tetrahydrofuran ring and isonicotinamide moiety. These features confer distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

N,N-dimethyl-2-(oxolan-3-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-14(2)12(15)9-3-5-13-11(7-9)17-10-4-6-16-8-10/h3,5,7,10H,4,6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIHFBBCPGZTAIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=NC=C1)OC2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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